![molecular formula C10H8F2N2O B11894942 2-Ethoxy-6,7-difluoroquinoxaline](/img/structure/B11894942.png)
2-Ethoxy-6,7-difluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6,7-difluoroquinoxaline is a fluorinated heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6,7-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in the quinoxaline ring. One common method is the reaction of 2,3-disubstituted 6,7-difluoroquinoxaline with ethoxy groups under specific conditions. For example, the reaction can be carried out using dialkylamines, sodium azide, or sodium methoxide as nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-6,7-difluoroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines, azides, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of quinoxaline derivatives with different oxidation states.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Dialkylamines, sodium azide, sodium methoxide.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), acetic acid.
Catalysts: Acid catalysts such as hydrochloric acid (HCl) for certain substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6,7-difluoroquinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-6,7-difluoroquinoxaline involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms enhance the compound’s ability to participate in push-pull interactions, affecting its electronic properties and reactivity . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Difluoroquinoxaline: A precursor to 2-Ethoxy-6,7-difluoroquinoxaline, lacking the ethoxy group.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains chlorine atoms instead of the ethoxy group, leading to different reactivity and applications.
6,7-Difluoroquinoxaline-2,3-dione: A quinoxaline derivative with a dione functional group, used in different chemical and biological contexts.
Uniqueness
This compound is unique due to the presence of both ethoxy and fluorine groups, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F2N2O |
---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-ethoxy-6,7-difluoroquinoxaline |
InChI |
InChI=1S/C10H8F2N2O/c1-2-15-10-5-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
DOEWNAYXZWMVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC(=C(C=C2N=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.